molecular formula C21H28N2O3S B2786764 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946199-79-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

カタログ番号 B2786764
CAS番号: 946199-79-7
分子量: 388.53
InChIキー: KSZBIWXMMWWKML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used for the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation (T790M).

作用機序

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide works by inhibiting the activity of the EGFR tyrosine kinase, which is responsible for the growth and division of cancer cells. It specifically targets the T790M mutation, which is found in approximately 60% of patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have a high selectivity for the mutated EGFR protein, with minimal effects on the wild-type EGFR protein. It has also been shown to have a longer half-life than first-generation EGFR TKIs, which allows for once-daily dosing. In clinical trials, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been well-tolerated with manageable side effects.

実験室実験の利点と制限

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It has a high selectivity for the mutated EGFR protein, which allows for more accurate testing of its effects on cancer cells. It also has a longer half-life than first-generation EGFR TKIs, which allows for more consistent dosing. However, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a relatively new drug and its long-term effects are not yet fully understood.

将来の方向性

There are several future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the development of combination therapies that can enhance its effectiveness. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment with N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. Additionally, there is ongoing research into the development of new EGFR TKIs that can target other mutations associated with NSCLC.

合成法

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex process that involves several steps. The initial step involves the reaction between 3-bromoanisole and 2-chloroethylamine hydrochloride to form 2-(2-methoxyphenoxy)ethylamine. This is followed by the reaction between 2-(2-methoxyphenoxy)ethylamine and 2-(thiophen-3-yl)acetaldehyde to form N-(2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. The final step involves the reaction between N-(2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and 6-aminocaproic acid to form N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide.

科学的研究の応用

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its role in the treatment of NSCLC. It has been shown to be effective in patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been studied for its potential use in other types of cancer, such as breast cancer and glioblastoma.

特性

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-25-19-8-4-5-9-20(19)26-15-21(24)22-14-18(17-10-13-27-16-17)23-11-6-2-3-7-12-23/h4-5,8-10,13,16,18H,2-3,6-7,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBIWXMMWWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。